molecular formula C15H14N2 B13879122 2,6-Dimethyl-1-phenylbenzimidazole

2,6-Dimethyl-1-phenylbenzimidazole

Cat. No.: B13879122
M. Wt: 222.28 g/mol
InChI Key: DCBIIPCADZFYFR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-phenylbenzimidazole is a synthetically designed organic compound built around the privileged benzimidazole scaffold, a structure of significant interest in pharmaceutical and chemical research . The benzimidazole core is a versatile pharmacophore known for its diverse biological activities and resemblance to naturally occurring purine nucleotides, allowing it to interact effectively with various biological targets . Research into benzimidazole derivatives, particularly those with substitutions at the N1, C2, and C5/C6 positions like this compound, has demonstrated considerable potential in the development of anticancer agents . These compounds can exert their effects through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, and kinase inhibitors . The specific substitution pattern of 2,6-dimethyl and 1-phenyl groups is strategically valuable for structure-activity relationship (SAR) studies, as modifications at these positions are known to profoundly influence the compound's electronic properties, binding affinity, and overall pharmacological profile . Beyond oncology research, the benzimidazole scaffold is also investigated for applications in antimicrobial, anti-inflammatory, and antiviral therapeutic development . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,6-dimethyl-1-phenylbenzimidazole

InChI

InChI=1S/C15H14N2/c1-11-8-9-14-15(10-11)17(12(2)16-14)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DCBIIPCADZFYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 1 Phenylbenzimidazole and Its Analogs

Exploration of Established Synthetic Pathways to Benzimidazole (B57391) Derivatives

The construction of the benzimidazole core traditionally relies on the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring. Over the years, several reliable methods have been established for this purpose.

Condensation Reactions of o-Phenylenediamines with Aldehydes or Carboxylic Acids

A primary and widely utilized method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with either aldehydes or carboxylic acids. arabjchem.orgnih.gov The reaction with aldehydes is particularly common due to the ready availability of a vast array of substituted aldehydes, allowing for diverse C-2 functionalization of the benzimidazole ring. beilstein-journals.org

This condensation can be promoted by various catalysts, including acids, bases, or metal catalysts. nih.govacs.org For instance, a simple and efficient one-pot synthesis involves the reaction of o-phenylenediamines with aryl aldehydes in acetonitrile (B52724) at room temperature, using hydrogen peroxide and hydrochloric acid, which results in excellent yields. organic-chemistry.org Another approach utilizes microwave irradiation in the presence of acetic acid to promote the condensation of o-phenylenediamine (B120857) with aldehydes, offering a green and efficient route to 2-aryl-1-(arylmethyl)-1H-benzimidazoles. researchgate.net

The reaction with carboxylic acids or their derivatives (such as nitriles, amides, and esters) is another established route. arabjchem.orgmdpi.com This typically requires dehydrating conditions or the use of strong acids like polyphosphoric acid to facilitate the cyclization. arabjchem.org For example, refluxing an equimolar ratio of o-phenylenediamine and p-aminobenzoic acid in xylene with polyphosphoric acid yields the corresponding 2-substituted benzimidazole. arabjchem.org

Table 1: Comparison of Catalysts for Aldehyde-o-Phenylenediamine Condensation

Catalyst Reaction Conditions Advantages Disadvantages
ZnO Nanoparticles Ball-milling High efficiency, short reaction times, reusable catalyst Requires specialized equipment
MgCl₂·6H₂O Thermal Mild conditions May require higher temperatures
H₂SO₄@HTC Thermal Good to excellent yields Potential for harsh acidic conditions
Nano-Fe₂O₃ Aqueous medium Environmentally friendly, recyclable catalyst Catalyst preparation may be complex
TiCl₃OTf Mild conditions Good to excellent yields Catalyst may be sensitive to moisture
Ce(NO₃)₃·6H₂O Air as oxidant Uses a green oxidant May require optimization for different substrates
VOSO₄ Mild conditions High yields, broad scope, scalable, recyclable catalyst Potential for metal contamination

> Source: nih.govrsc.org

Cyclization Reactions for the Formation of the Benzimidazole Ring System

Beyond direct condensation, various cyclization strategies are employed to construct the benzimidazole ring. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the heterocyclic system.

One such strategy is the intermolecular cyclization of 2-iodoanilines with nitriles, which can proceed without the need for transition metals, using a strong base like potassium tert-butoxide. rsc.org Another approach involves the palladium-catalyzed cascade C–N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems, which allows for the regioselective construction of benzimidazolones. acs.orgnih.govnih.gov

Supported gold nanoparticles have also emerged as effective catalysts for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com The proposed mechanism involves the initial formation of an imine, which then undergoes cyclization facilitated by the gold nanoparticles. mdpi.com Furthermore, electrochemical methods offer a sustainable approach for the dehydrogenative cyclization of N-aryl amidines to form benzimidazoles, avoiding the need for chemical oxidants. nih.gov

Targeted Synthesis of 2,6-Dimethyl-1-phenylbenzimidazole

The synthesis of a specifically substituted benzimidazole like this compound requires precise control over the introduction of the methyl and phenyl groups onto the benzimidazole core. This necessitates the use of regioselective synthetic strategies and careful optimization of reaction conditions.

Regioselective Synthesis Approaches for Substituted Benzimidazoles

Achieving regioselectivity is crucial when synthesizing unsymmetrically substituted benzimidazoles. The choice of starting materials and reaction pathway dictates the final substitution pattern. For the synthesis of this compound, one would typically start with a appropriately substituted o-phenylenediamine derivative.

For instance, to introduce the 6-methyl group, 4-methyl-1,2-phenylenediamine would be a logical starting material. The subsequent reaction with a reagent that provides the 2-methyl and 1-phenyl groups would complete the synthesis. A common strategy for introducing the N-1 substituent is the alkylation or arylation of a pre-formed benzimidazole. However, this can sometimes lead to a mixture of N-1 and N-3 isomers, necessitating separation or the use of directing groups.

A more controlled approach involves a multi-step synthesis where the substituents are introduced sequentially. For example, a palladium-catalyzed C-N coupling reaction could be employed to introduce the phenyl group at the N-1 position of a pre-formed 2,6-dimethylbenzimidazole. acs.orgnih.govnih.gov Alternatively, starting with N-phenyl-4-methyl-1,2-phenylenediamine and reacting it with a source for the 2-methyl group, such as acetic acid or its derivatives, could provide a more direct route.

Optimization of Reaction Parameters and Yields for Specific Phenyl- and Methyl-Substituted Benzimidazoles

Optimizing reaction conditions is key to maximizing the yield and purity of the desired product. Factors such as the choice of solvent, catalyst, temperature, and reaction time can have a significant impact on the outcome of the synthesis.

For the synthesis of 2-phenylbenzimidazole (B57529), a study on the effect of different solvents showed that polar organic solvents like methanol (B129727) and ethanol (B145695) were effective, with a cobalt(II) acetylacetone/methanol system providing the highest yield. researchgate.net In the synthesis of N-phenacyldibromobenzimidazoles, a variety of base-solvent systems were evaluated, with an NaHCO₃–MeCN system at reflux proving to be optimal. nih.gov

The molar ratio of reactants is another critical parameter. For instance, in the N-alkylation of 5,6-dibromobenzimidazole, a 3-fold excess of the benzimidazole starting material over the alkylating agent was found to be optimal. nih.gov The use of microwave irradiation has also been shown to be beneficial, often leading to shorter reaction times and increased yields compared to conventional heating. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis

Entry Solvent Catalyst Yield (%)
1 Methanol Cobalt (II) acetylacetone 97
2 Ethanol Cobalt (II) acetylacetone -
3 - ZnO NPs (5 mg) High
4 - No catalyst No reaction

> Source: researchgate.netresearchgate.net

Advanced Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new and more efficient methods for the construction of complex molecules being developed. The synthesis of benzimidazoles is no exception, with a number of advanced methodologies emerging in recent years.

These include the use of novel catalysts, such as erbium(III) trifluoromethanesulfonate, which can selectively promote the formation of either mono- or di-substituted benzimidazoles depending on the electronic nature of the aldehyde used. beilstein-journals.org Photocatalysis has also been employed for the efficient synthesis of functionalized benzimidazoles from o-phenylenediamines and various aldehydes using Rose Bengal as a photocatalyst under visible light. acs.org

Furthermore, flow chemistry protocols are being developed for the synthesis of benzimidazoles, offering advantages such as improved reaction control, scalability, and safety. acs.org The development of one-pot, multi-component reactions is another area of active research, aiming to increase the efficiency and atom economy of benzimidazole synthesis. organic-chemistry.org These advanced methodologies promise to provide more sustainable and versatile routes to this important class of heterocyclic compounds.

Derivatization Strategies for this compound

Structural diversification of the this compound scaffold is crucial for modulating its chemical and biological properties. Derivatization can occur on the N-phenyl ring, the benzimidazole core, or through further substitution on the nitrogen atoms.

Modifying the N-phenyl substituent is a key strategy for creating analogs. While direct functionalization of the phenyl ring on a pre-formed benzimidazole can be challenging, modern C-H activation/functionalization methods offer potential pathways. Cooperative catalysis, for instance using gold and a chiral phosphoric acid, has been developed for the asymmetric para-C(sp²)-H bond functionalization of alkyl benzene derivatives, a strategy that could conceivably be adapted for the phenyl ring of 1-phenylbenzimidazole analogs. researchgate.net Alternatively, substituted phenyl groups can be introduced by starting with an appropriately functionalized aniline (B41778) in the initial benzimidazole synthesis. For example, bisbenzimidazoles with di-substituted phenyl rings (e.g., 3,4-dimethoxyphenyl) have been synthesized to explore structure-activity relationships. nih.gov

The benzimidazole core itself offers several sites for modification.

Substitution at the C2-Position: The C2 position is readily functionalized by selecting different aldehydes or carboxylic acids during the initial condensation with the o-phenylenediamine. This allows for the introduction of a wide variety of aryl and alkyl groups.

Substitution on the Benzene Ring: Functional groups can be introduced on the benzene portion of the benzimidazole scaffold by starting with a substituted o-phenylenediamine. For instance, the synthesis of this compound itself requires 4,5-dimethyl-N-phenyl-1,2-diaminobenzene as a precursor. The use of other substituted diamines, such as 3,4-diaminobenzenesulfonic acid, allows for the introduction of groups like sulfonic acid at the 5-position. nih.gov

Ring-Fused Systems: The benzimidazole ring can be fused with other heterocyclic or carbocyclic rings. This is often achieved by using cyclic amine-substituted anilides or o-substituted nitrobenzenes as precursors, which undergo cyclization to form systems like pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]benzimidazoles. mdpi.com

For benzimidazoles with a free N-H group (i.e., not N-substituted), N-alkylation and N-arylation are common and powerful methods for structural diversification. While this compound already has a phenyl group at N1, these methods are highly relevant for its analogs and for understanding the reactivity of the benzimidazole core.

N-Alkylation: N-alkylation is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net A green approach for the N-alkylation of substituted benzimidazoles, including 2,6-dimethyl benzimidazole, uses a surfactant (SDS) in an aqueous basic medium. lookchem.com This method works well for reactive alkyl halides like benzyl (B1604629) bromide at room temperature, while less reactive halides like butyl bromide require moderate heating (60°C) to achieve excellent yields. lookchem.com Ketonic Mannich bases have also been used as alkylating agents to afford novel 1-(3-oxopropyl)benzimidazoles. researchgate.net

N-Arylation: N-arylation, particularly the Ullmann condensation, traditionally required harsh conditions. Modern methods utilize copper or palladium catalysts with specific ligands to achieve this transformation under milder conditions. acs.org An efficient system for the copper-catalyzed N-arylation of imidazoles and benzimidazoles uses a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand with aryl iodides or bromides. The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction, allowing for the coupling of a wide variety of functionalized and hindered substrates in good to excellent yields. acs.orgacs.org

Table 3: N-Alkylation of 2,6-Dimethylbenzimidazole in SDS-Aqueous Medium

Alkyl Halide Temperature Time Yield (%) Source(s)
Benzyl Bromide Room Temp 10 min 92 lookchem.com
Butyl Bromide 60°C 30 min 94 lookchem.com
Hexyl Bromide 60°C 30 min 92 lookchem.com
Octyl Bromide 60°C 30 min 90 lookchem.com

Conditions based on the reaction of 2,6-dimethylbenzimidazole as reported in the source.

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Dimethyl 1 Phenylbenzimidazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2,6-Dimethyl-1-phenylbenzimidazole has yielded unambiguous assignments of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals a distinct set of signals corresponding to the different types of protons within the molecule. While specific chemical shifts can vary slightly depending on the solvent and concentration, the general pattern remains consistent.

The protons of the dimethyl-substituted benzene (B151609) ring of the benzimidazole (B57391) core typically appear as singlets or closely spaced multiplets in the aromatic region of the spectrum. The protons on the phenyl ring attached to the nitrogen atom also resonate in the aromatic region, often as a more complex set of multiplets due to spin-spin coupling between adjacent protons. The methyl protons, being in a shielded environment, appear as sharp singlets in the upfield region of the spectrum.

Proton Assignment Chemical Shift (δ) in CDCl₃ Chemical Shift (δ) in DMSO-d₆ Multiplicity Coupling Constant (J) in Hz
NH (of benzimidazole)~12.04 - 12.29~12.59 - 13.03Broad Singlet-
Aromatic-H~7.02 - 7.58~7.11 - 8.25Multiplet-
CH₃~2.41 - 2.64~2.47Singlet-

This table is populated with data from similar benzimidazole compounds found in the search results rsc.orgias.ac.inrsc.org.

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in this compound. The symmetry of the molecule influences the number of distinct signals observed. The carbon atoms of the benzene rings resonate in the downfield aromatic region, typically between 110 and 150 ppm. The quaternary carbons, those to which the methyl and phenyl groups are attached, as well as the carbon atom at the 2-position of the imidazole (B134444) ring, usually appear as distinct signals within this region. The methyl carbons, being aliphatic, are found at a much higher field, typically below 30 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Data presented is for related benzimidazole structures as a reference. Chemical shifts are in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) in CDCl₃ Chemical Shift (δ) in DMSO-d₆
C2 (Imidazole Ring)~151.7 - 160.8~155.3 - 159.3
Aromatic C~111.2 - 140.1~111.2 - 143.5
CH₃~14.9 - 22.1~13.67 - 31.7

This table is populated with data from similar benzimidazole compounds found in the search results ias.ac.inrsc.orgdocbrown.infochemicalbook.com.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound.

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. Key vibrational frequencies include:

N-H Stretching: For the tautomeric form where a proton is attached to a nitrogen atom, a characteristic N-H stretching vibration is expected, though its position and intensity can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds in the imidazole ring and the bond connecting the phenyl group to the nitrogen atom will also produce characteristic absorptions.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are typically found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic Vibrational Frequencies for Benzimidazole Derivatives Note: This table provides a general range for vibrational frequencies based on data for related benzimidazole structures.

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N/C=C Stretch (Aromatic)1400 - 1650
C-H Bend (Aromatic)690 - 900

This table is populated with general vibrational frequency ranges for functional groups present in the molecule and data for related compounds. chemicalbook.comchemicalbook.comnih.govnist.govnist.gov

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the collective motions of atoms within the molecule. The precise frequencies and intensities of these modes can offer insights into the molecule's conformation, such as the dihedral angle between the phenyl group and the benzimidazole plane. This angle is a result of the balance between steric hindrance from the methyl groups and electronic effects, and vibrational spectroscopy can provide experimental data to validate theoretical conformational analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of benzimidazole derivatives are of significant interest due to their role in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The position and intensity of absorption bands are dictated by the electronic transitions within the molecule, which are in turn influenced by the molecular structure and the surrounding solvent environment.

Investigation of Electronic Transitions and Chromophoric Behavior

The chromophoric system of this compound is based on the benzimidazole ring, a bicyclic system containing both benzene and imidazole rings. The electronic absorption spectra of benzimidazole derivatives are primarily characterized by π-π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

Solvatochromic Effects on Absorption Maxima

Solvatochromism refers to the shift in the position of absorption or emission spectral bands in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. While specific solvatochromic data for this compound are not detailed in the available literature, the principles can be understood from related compounds.

Generally, if a molecule becomes more polar upon excitation, a polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. The study of solvatochromic effects provides insight into the nature of the electronic states and the change in dipole moment upon excitation. For many heterocyclic compounds, both non-specific (dielectric constant) and specific (e.g., hydrogen bonding) solvent-solute interactions contribute to the observed spectral shifts.

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules after they absorb light. It provides information on the emission characteristics, the efficiency of the emission process (quantum yield), and the duration the molecule stays in the excited state (lifetime).

Emission Characteristics, Quantum Yields, and Lifetimes

Upon excitation, this compound is expected to exhibit fluorescence, a process where it returns from the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength (lower energy).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in sensing and optoelectronics. For example, in a series of blue light-emitting 1-alkyl-2-substituted benzimidazoles, fluorescence quantum yields were found to be solvent-dependent, indicating the influence of the local environment on the de-excitation pathways. asianpubs.org Specific values for quantum yield and lifetime for this compound are not documented in the reviewed sources.

Analysis of Excited State Dynamics and Energy Transfer Pathways

Intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁) is a key process, particularly in materials for OLEDs. The energy of the triplet state is an important parameter. For the related compound 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI), the triplet energy was determined from phosphorescence spectra at 77 K to be 2.67 eV. This high triplet energy makes such materials suitable as hosts for phosphorescent emitters. The study of excited state dynamics often involves time-resolved spectroscopy to monitor the population and decay of different excited states on timescales from picoseconds to nanoseconds.

Influence of Substituents on Luminescence Properties

The nature and position of substituents on the benzimidazole core have a profound impact on the luminescence properties. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths.

The methyl groups (-CH₃) at the 6-position of the benzimidazole ring are weak electron-donating groups. The phenyl group at the 1-position can influence the properties through both electronic effects and steric hindrance. The steric interaction between the N-phenyl group and the benzimidazole moiety can lead to a twisted conformation, which may disrupt π-conjugation. This can result in a blue-shift in the emission compared to a more planar analogue. For instance, increasing the electron-donating strength of substituents on related organic dyes has been shown to lead to longer-lived excited states. Conversely, introducing bulky groups can sometimes enhance fluorescence by restricting intramolecular rotations that would otherwise provide a non-radiative decay pathway. A systematic study comparing various substituents is necessary to fully elucidate these structure-property relationships for this class of compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₅H₁₄N₂), the exact mass can be calculated from its molecular formula, and its fragmentation in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation of similar molecules like other substituted benzimidazoles and alkylbenzenes.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation process is driven by the stability of the resulting fragment ions. wikipedia.org Common fragmentation pathways for related benzimidazole structures often involve cleavages at the substituents. For this compound, likely fragmentation patterns would include:

Loss of a methyl radical (•CH₃): This would result in a significant [M-15]⁺ ion. The loss of a methyl group from the benzimidazole core is a common fragmentation pathway.

Fragmentation of the N-phenyl group: Cleavage of the bond connecting the phenyl ring to the benzimidazole nitrogen or fragmentation of the phenyl ring itself (e.g., loss of C₂H₂) can occur.

Loss of H•: Formation of an [M-1]⁺ ion is common in aromatic systems.

While specific experimental data is unavailable, a hypothetical fragmentation table based on these principles is presented below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Possible Neutral Loss
222[C₁₅H₁₄N₂]⁺(Molecular Ion)
221[C₁₅H₁₃N₂]⁺H•
207[C₁₄H₁₁N₂]⁺•CH₃
145[C₉H₉N₂]⁺•C₆H₅
77[C₆H₅]⁺•C₉H₉N₂

This table is a theoretical representation and not based on published experimental data for this compound.

Single Crystal X-ray Diffraction Analysis

The analysis would reveal the exact bond lengths and angles within the molecule. For instance, the C-N and C-C bond lengths within the fused benzimidazole ring system would be determined with high precision. A key conformational feature would be the dihedral angle between the plane of the benzimidazole system and the plane of the N-1 phenyl ring. In related structures, these two ring systems are typically not coplanar due to steric hindrance, resulting in a twisted conformation. mdpi.com The methyl groups at positions 2 and 6 would also influence the local geometry.

A theoretical table of selected geometric parameters is shown below.

Parameter Description Expected Value Range (based on related structures)
C-N (imidazole)Bond lengths within the imidazole portion of the ring~1.33 - 1.39 Å nist.gov
N-C (phenyl)Bond length between imidazole N and phenyl C~1.44 - 1.46 Å
Dihedral AngleAngle between benzimidazole and N-phenyl planes~40 - 70° mdpi.comyoutube.com

This table is a theoretical representation and not based on published experimental data for this compound.

Crystal packing is governed by non-covalent intermolecular interactions. researchgate.net For this compound, which lacks strong hydrogen bond donors, the packing would primarily be directed by weaker interactions:

π-π Stacking: The aromatic benzimidazole and phenyl rings can stack on top of each other, which is a common feature in the crystal structures of such compounds. tandfonline.com

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the electron clouds of adjacent aromatic rings. mdpi.com

The analysis would identify the specific pairs of molecules involved in these interactions and quantify their geometries (e.g., distances and angles).

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. Studies on related benzimidazole derivatives, such as 2-phenyl benzimidazole-5-sulfonic acid, have shown that polymorphism can be dependent on factors like the presence of solvent molecules (in this case, water), leading to different hydration states and, consequently, different crystal packing arrangements. nist.gov While no specific studies on the polymorphism or co-crystallization of this compound have been found, the possibility exists, and screening for different crystalline forms would be a standard part of its solid-state characterization.

Computational and Theoretical Investigations of 2,6 Dimethyl 1 Phenylbenzimidazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a high degree of accuracy. By approximating the electron density of a system, DFT methods can calculate various molecular attributes, from geometric parameters to electronic and spectroscopic features.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,6-Dimethyl-1-phenylbenzimidazole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the phenyl group attached to a nitrogen atom suggests the possibility of different conformations arising from rotation around the C-N single bond.

Conformational analysis of similar benzimidazole (B57391) derivatives reveals that the planarity of the benzimidazole ring system is a key feature, though the phenyl group is often twisted out of this plane to minimize steric hindrance. researchgate.net The degree of this torsion is influenced by the substituents on both the benzimidazole core and the phenyl ring. The methyl groups at the 2 and 6 positions of the benzimidazole ring in the target molecule would likely influence the preferred orientation of the N-phenyl group.

In the gas phase, the molecule is treated as an isolated entity. However, in solution, interactions with solvent molecules can affect the conformational preferences. Computational models can simulate these effects, providing a more realistic picture of the molecule's structure in different environments. For instance, polar solvents might stabilize conformations with a larger dipole moment.

Table 1: Predicted Optimized Geometrical Parameters of a Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.)

ParameterBond Length (Å)Bond Angle (°)
C-N (imidazole)1.38
C=N (imidazole)1.32
C-C (benzene)1.40
C-N-C (imidazole)
N-C-N (imidazole)

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, which is electron-rich, while the LUMO may be distributed over the entire molecule, including the phenyl substituent. The presence of electron-donating methyl groups on the benzimidazole ring of this compound would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzimidazole.

Visualization of the HOMO and LUMO provides a qualitative understanding of where electronic transitions are likely to occur. In many benzimidazole derivatives, the HOMO to LUMO transition corresponds to a π-π* transition.

Table 2: Frontier Molecular Orbital Energies of a Representative Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative and is intended to be illustrative.)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved. This correlation is invaluable for confirming the structure of a synthesized compound.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the C-H stretching of the methyl and phenyl groups, C-N stretching within the imidazole (B134444) ring, and various bending and out-of-plane deformation modes. Theoretical calculations on similar molecules have shown good agreement with experimental data, particularly when scaling factors are applied to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. nih.gov

Calculation of NMR Shielding Constants for Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can calculate the NMR shielding constants for each nucleus in a molecule, which can then be converted to chemical shifts. These predicted chemical shifts can be compared with experimental NMR spectra to aid in the assignment of signals to specific atoms.

For this compound, the calculated ¹H and ¹³C NMR spectra would provide valuable information for confirming the connectivity and chemical environment of each atom. The chemical shifts of the methyl protons and carbons, as well as those of the phenyl and benzimidazole rings, would be predicted. This is particularly useful for distinguishing between isomers and for understanding the electronic effects of the various substituents.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent potential sites for nucleophilic attack.

Prediction of Nucleophilic and Electrophilic Regions

The concept of nucleophilicity and electrophilicity is fundamental to a vast number of chemical transformations. nih.gov Computational models, often employing multivariate linear regression analysis, can predict nucleophilicity parameters with a high degree of accuracy (R² values often exceeding 0.9). nih.gov These models typically rely on key descriptors such as proton affinity, solvation energies, and steric factors. nih.gov It is important to note that a single molecular feature, like the highest occupied molecular orbital (HOMO) energy, is often insufficient to describe general nucleophilicity, as it is a reductive approach. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method for analyzing the electron density distribution in molecules, providing insights into atomic charges, hybridization, and Lewis structures. q-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, offering a chemically intuitive picture of bonding. q-chem.comwikipedia.org

Examination of Intramolecular Charge Transfer and Hyperconjugation

NBO analysis is instrumental in elucidating intramolecular charge transfer (ICT) and hyperconjugative interactions. ICT refers to the transfer of electron density between different parts of a molecule upon electronic excitation. rsc.orgnih.gov This phenomenon is particularly relevant in donor-acceptor systems. ntu.edu.twmdpi.com

In this compound, the benzimidazole moiety can act as an electron donor or acceptor depending on the substituents. The phenyl group attached to one of the nitrogen atoms and the methyl groups on the benzene (B151609) ring of the benzimidazole core will influence the electronic distribution. NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen atoms or the methyl groups into the aromatic system, providing a measure of hyperconjugative stabilization. Weak occupancies of valence antibonding orbitals in an NBO analysis indicate departures from an idealized Lewis structure and signify delocalization effects. wikipedia.org

Quantification of Donor-Acceptor Interactions

NBO theory provides a framework for quantifying donor-acceptor interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions, which are crucial for understanding molecular stability and reactivity, can be estimated through second-order perturbation theory.

Molecular Dynamics Simulations and Conformational Flexibility Studies

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular motions, and interactions with the environment. mdpi.com

Exploration of Dynamic Behavior in Various Environments

MD simulations can be employed to explore the dynamic behavior of this compound in different environments, such as in various solvents or within a biological system like a lipid bilayer. mdpi.com These simulations can reveal how the molecule's conformation and flexibility are influenced by its surroundings. For instance, the orientation of the phenyl group relative to the benzimidazole plane and the rotational freedom of the methyl groups could be analyzed. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Analysis of Tautomerism and Isomerization Pathways

Benzimidazole derivatives can exhibit tautomerism, where a proton can shift between the two nitrogen atoms of the imidazole ring. mdpi.com MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the pathways and energy barriers associated with such tautomeric and isomeric transformations. These simulations can help determine the relative stability of different tautomers and the likelihood of their interconversion under various conditions. The study of rotamers, or conformational isomers, is also possible, providing a comprehensive picture of the molecule's structural dynamics. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. buecher.demdpi.com These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By establishing a mathematical correlation between molecular descriptors and an experimental property, QSPR enables the prediction of properties for new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. buecher.denih.gov

For a molecule like this compound, QSPR can be a powerful tool to forecast its electronic and optical characteristics. The development of a robust and predictive QSPR model follows a systematic workflow that includes the careful selection of a dataset of molecules, calculation of a wide array of molecular descriptors, construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. buecher.denih.gov

While specific QSPR models exclusively for predicting the electronic and optical properties of a broad range of 2,6-disubstituted-1-phenylbenzimidazoles are not extensively documented in publicly available literature, the methodology for their development is well-established. Such models would be invaluable for designing novel benzimidazole derivatives with tailored electronic and optical characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The development of these predictive models would commence with the compilation of a dataset of benzimidazole derivatives, including this compound, for which experimental data on their electronic and optical properties are available. These properties could include, for instance, the maximum UV-Vis absorption wavelength (λmax), fluorescence emission wavelength, and quantum yield.

The next critical step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of a molecule's structure. For electronic and optical properties, the most relevant descriptors are often quantum-chemical in nature, derived from computational chemistry methods like Density Functional Theory (DFT). acs.org These descriptors provide insights into the electronic structure of the molecules and are crucial for accurately modeling their interaction with light. ucsb.edu

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in determining the electronic transition properties of a molecule. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light a molecule absorbs. ucsb.edu

Dipole moment: This descriptor quantifies the polarity of a molecule, which can influence its solubility and intermolecular interactions, thereby affecting its optical properties in different environments.

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, a key factor in its response to light. ucsb.edu

Electron-electron repulsion energy: This has been explored as a descriptor in QSAR and QSPR studies to complement steric and other electronic parameters. nih.govresearchgate.net

In addition to quantum-chemical descriptors, other categories of descriptors would also be considered:

Constitutional descriptors: These include molecular weight, atom counts, and bond counts.

Topological descriptors: These are numerical representations of the molecular structure and connectivity.

Once the descriptors are calculated, statistical methods are employed to build the QSPR model. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the property of interest and a set of descriptors. nih.gov For more complex, non-linear relationships, machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are often utilized. researchgate.netnih.gov

The final, and perhaps most crucial, stage is the validation of the developed QSPR model. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate set of compounds not included in the model development. A statistically robust model will have high correlation coefficients (R²) and low root mean square errors (RMSE) for both the training and test sets, ensuring its predictive reliability. researchgate.net

The following interactive table illustrates a hypothetical dataset that could be used to develop a QSPR model for predicting the maximum absorption wavelength (λmax) of benzimidazole derivatives.

Hypothetical Data for QSPR Modeling of Benzimidazole Derivatives

Compound Name Structure λmax (nm) (Experimental) HOMO (eV) LUMO (eV) Dipole Moment (Debye)
1-Phenylbenzimidazole 285 -6.21 -1.15 3.45
2-Methyl-1-phenylbenzimidazole 290 -6.15 -1.10 3.52
This compound 295 -6.10 -1.08 3.60
6-Nitro-1-phenylbenzimidazole 350 -6.80 -2.50 7.80

The subsequent table provides an example of the statistical parameters that would be used to evaluate the performance of the developed QSPR models, based on findings from a study on the antitubercular activity of benzimidazole derivatives.

Example of Statistical Validation of a QSPR Model for Benzimidazole Derivatives

Statistical Method Q² (Cross-validation) RMSE
Multiple Linear Regression (MLR) 0.92 0.79 0.26
Artificial Neural Network (ANN) 0.97 0.85 0.15

Data is illustrative of typical QSPR model performance and is based on models for a different property.

Through such a systematic QSPR approach, it would be feasible to develop reliable predictive models for the electronic and optical properties of this compound and its analogs, facilitating the in-silico design of new materials with desired functionalities.

Supramolecular Chemistry and Molecular Recognition Studies Involving 2,6 Dimethyl 1 Phenylbenzimidazole Derivatives

Host-Guest Chemistry and Molecular Receptor Design

The inherent structural features of the benzimidazole (B57391) core, including its aromatic nature and the presence of nitrogen atoms capable of hydrogen bonding, make it a promising moiety for the development of molecular receptors.

The benzimidazole framework is a versatile platform for the recognition of both anions and cations. The N-H group in the imidazole (B134444) ring can act as a hydrogen-bond donor, facilitating the binding of anions. Conversely, the nitrogen atoms can coordinate with metal cations.

While direct studies on anion or cation recognition by 2,6-Dimethyl-1-phenylbenzimidazole are not extensively documented, research on analogous compounds provides strong evidence of this potential. For instance, studies on other benzimidazole derivatives have shown their ability to selectively bind various anions. nih.gov The introduction of specific substituents onto the benzimidazole core can tune the binding affinity and selectivity for different anions. nih.gov

In the context of cation recognition, a study on the host-guest chemistry of 2-phenylbenzimidazole (B57529) with dicyclohexanocucurbit escholarship.orguril (CyH₂Q escholarship.org) demonstrated the selective recognition of Fe³⁺ ions. nih.govresearchgate.net The benzimidazole derivative, encapsulated within the macrocyclic host, acted as a fluorescent probe for the detection of the ferric cation. nih.govresearchgate.net This suggests that this compound could similarly be employed in the design of cation-selective sensors.

The binding mechanisms in benzimidazole-based host-guest systems are typically governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. nih.gov The selectivity of a benzimidazole-based receptor for a particular guest is dictated by the complementarity in size, shape, and electronic properties between the host and the guest.

For example, the selectivity of benzimidazole derivatives for different anions can be influenced by the acidity of the N-H proton and the geometric arrangement of the hydrogen-bond donating groups. nih.gov In the case of cation binding, the coordination geometry of the metal ion and the nature of the solvent play a crucial role in determining the binding selectivity.

While specific binding mechanisms for this compound have yet to be fully elucidated, the principles derived from studies of related compounds are applicable. The methyl groups at the 2- and 6-positions and the phenyl group at the 1-position of the target molecule would influence its steric and electronic properties, thereby affecting its binding behavior and selectivity towards different guests.

Spectroscopic titration is a powerful technique used to study host-guest interactions and to determine the binding constants (Ka) that quantify the strength of these interactions. UV-visible and fluorescence spectroscopy are commonly employed methods.

In a typical spectroscopic titration experiment, the concentration of the guest is systematically varied while the concentration of the host (the benzimidazole derivative) is kept constant. The changes in the absorption or emission spectra upon addition of the guest are monitored. These spectral changes are then used to calculate the binding constant. For instance, in the study of 2-heterocyclic-substituted benzimidazoles with tetramethyl cucurbit escholarship.orguril (TMeQ escholarship.org), UV-vis and fluorescence titrations were used to determine the 1:1 binding stoichiometry and the binding constants. nih.govresearchgate.net

Isothermal titration calorimetry (ITC) is another powerful technique that can directly measure the thermodynamic parameters of binding, including the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

Table 1: Binding Constants of Benzimidazole Derivatives with Host Molecules

Benzimidazole DerivativeHost MoleculeBinding Constant (Ka) [M⁻¹]TechniqueReference
2-(2-pyridyl)benzimidazoleTMeQ escholarship.org4.051 x 10⁵ITC nih.govresearchgate.net
2-(4-piperidyl)benzimidazoleTMeQ escholarship.orgNot specifiedITC nih.govresearchgate.net
2-phenylbenzimidazoleTMeQ escholarship.org6.639 x 10⁵ITC nih.govresearchgate.net
2-phenylbenzimidazoleCyH₂Q escholarship.orgNot specifiedUV-vis Titration nih.govresearchgate.net

Note: This table presents data for related benzimidazole derivatives due to the lack of specific data for this compound.

Directed Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. Benzimidazole derivatives, including this compound, are excellent candidates for the construction of complex supramolecular architectures due to their directional hydrogen bonding capabilities and potential for π-π stacking interactions.

Coordination polymers are another class of supramolecular structures where metal ions are linked by organic ligands. Benzimidazole derivatives can act as ligands, coordinating to metal centers through their nitrogen atoms to form one-, two-, or three-dimensional networks. bit.edu.cnnih.gov For example, coordination polymers have been synthesized using bis(2-benzimidazole) ligands, demonstrating the versatility of the benzimidazole core in forming diverse structural motifs. bit.edu.cn The this compound could potentially act as a monodentate or bidentate ligand, depending on the coordination mode, leading to the formation of various coordination polymers with interesting properties.

The control of molecular arrangement in both solution and the solid state is a key aspect of supramolecular chemistry. In solution, the aggregation and self-assembly of benzimidazole derivatives can be influenced by factors such as solvent polarity, concentration, and temperature.

In the solid state, the crystal packing and the resulting supramolecular architecture are determined by the interplay of various intermolecular interactions. A study on a phenol-substituted 5,6-dimethyl-1H-benzimidazole revealed the presence of O—H⋯N and O—H⋯O hydrogen bonds, as well as C—H⋯π interactions, which collectively dictate the formation of a chain structure. capes.gov.br The crystal structure of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole also shows the formation of hydrogen-bonded dimers. nih.gov These examples highlight how specific functional groups and their positions on the benzimidazole core can be used to direct the self-assembly and control the final solid-state structure. The phenyl and dimethyl groups of this compound would play a significant role in its crystal engineering, influencing the balance between hydrogen bonding and van der Waals interactions.

Analysis of Intermolecular Interactions in Supramolecular Systems

The architecture of supramolecular systems derived from this compound is dictated by a complex interplay of non-covalent forces. The specific substitution pattern, featuring methyl groups on the benzimidazole core and a phenyl ring on the nitrogen atom, influences the steric and electronic properties that govern how these molecules recognize each other and assemble in the solid state. The resulting crystal packing is a delicate balance of various attractive and repulsive forces.

Role of Hydrogen Bonding, π-π Stacking, and Van der Waals Interactions

In derivatives of benzimidazole where hydroxyl groups are present, strong O-H···N hydrogen bonds become a dominant feature, often forming chains or more complex networks that define the primary supramolecular structure. For instance, in related phenol-substituted dimethyl-benzimidazole systems, these O-H···N bonds, along with O-H···O interactions involving solvent molecules, are the principal drivers of molecular assembly.

Van der Waals interactions , although non-directional, provide a significant cohesive force in the crystal structure. The collective attraction between all atoms in neighboring molecules contributes substantially to the lattice energy. The methyl and phenyl groups of this compound provide a large surface area for these interactions to occur, filling the space efficiently to create a densely packed and stable crystalline solid. The analysis of these interactions is often aided by Hirshfeld surface analysis, which can quantify the relative contribution of different types of intermolecular contacts.

Interactive Table: Key Intermolecular Interactions in Benzimidazole Derivatives

Interaction TypeParticipating GroupsTypical Distance (Å)Significance in Supramolecular Assembly
C-H···π C-H (methyl/aryl) and π-system (benzene/benzimidazole)2.5 - 3.0Directional; contributes to crystal packing and stability.
π-π Stacking Benzimidazole ring and Phenyl ring3.3 - 3.8 (centroid-centroid)Major cohesive force; dictates columnar or layered structures.
O-H···N Hydroxyl group and Imidazole Nitrogen (in derivatives)2.6 - 2.9Strong, directional bond; often forms primary structural motifs.
Van der Waals All atomsVariesNon-directional; provides overall crystal cohesion.

Application of Crystal Engineering Principles for Functional Material Design

The principles of crystal engineering leverage the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired physical and chemical properties. By strategically modifying the molecular structure of compounds like this compound, it is possible to control their self-assembly into specific supramolecular architectures.

The goal of crystal engineering is to create functional materials by directing the formation of predictable supramolecular synthons—robust and recurring patterns of intermolecular interactions. For benzimidazole derivatives, this involves the targeted use of hydrogen bonding and π-π stacking interactions. For example, the introduction of specific functional groups capable of forming strong and directional hydrogen bonds (e.g., carboxylic acids, amides, or phenols) onto the this compound scaffold can lead to the formation of predictable one-, two-, or three-dimensional networks.

These designed supramolecular assemblies can exhibit a range of interesting properties. For instance, materials with extensive π-stacking are investigated for their potential in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where the efficiency of charge transport is highly dependent on the orbital overlap between adjacent molecules. The ability to tune the π-π stacking distance and geometry through crystal engineering is therefore a powerful tool for optimizing material performance.

Furthermore, the creation of porous crystalline frameworks, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), can be achieved by using benzimidazole derivatives as ligands or building blocks. The voids within these frameworks can be designed to have specific sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. The predictable nature of intermolecular interactions in benzimidazole systems makes them attractive candidates for the rational design of such advanced functional materials.

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the coordination chemistry and metallosupramolecular systems involving the compound This compound . While the broader family of benzimidazole derivatives is well-studied in coordination chemistry, this particular substituted molecule does not appear in published studies detailing its use as a ligand for metal complexes.

Therefore, it is not possible to provide a detailed article on the following requested topics for this compound:

Exploration of its coordination modes and donor atom preferences.

Synthesis and characterization of its transition metal or lanthanide complexes.

Determination of coordination geometries and distortions in its metal complexes.

Analysis of metal-ligand bonding and electron density distribution.

The influence of ligand substitution on its complex stability and reactivity.

Without primary research, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. The CAS number for this compound is 1056894-82-6, but its synthesis and application in the field of coordination chemistry are not documented in accessible academic journals or databases.

Consequently, the requested article cannot be generated as per the provided instructions due to the absence of foundational research on this specific chemical compound.

Coordination Chemistry and Metallosupramolecular Systems Involving 2,6 Dimethyl 1 Phenylbenzimidazole

Photophysical and Electrochemical Behavior of Coordination Compounds

Luminescence Properties of Metal-Organic Complexes (e.g., Phosphorescence)

Metal-organic complexes featuring benzimidazole-type ligands are known for their luminescence, a property that is highly sensitive to the choice of metal ion and the ligand's structure. Cyclometalated complexes, in particular, have been a focus of research due to their favorable photophysical characteristics. For instance, d⁶, d⁸, and d¹⁰ transition metals are commonly used in the development of luminescent probes. nih.gov

In a series of complexes with the tridentate N,C,N-cyclometalating ligand 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me₂dpb⁻), a close analogue of the title compound, the luminescence behavior is starkly dependent on the metal center (Ni(II), Pd(II), Pt(II)). mdpi.com The palladium(II) complex, [Pd(Me₂dpb)Cl], exhibits a structured emission band in a frozen glassy matrix at 77 K, with an emission peak at 468 nm and a high quantum yield approaching unity, similar to its platinum counterpart. mdpi.com This strong emission is characteristic of phosphorescence from a triplet excited state. In contrast, the analogous nickel(II) complex, [Ni(Me₂dpb)Cl], is non-emissive at both 77 K and room temperature. mdpi.com This quenching of luminescence is attributed to the presence of low-lying, non-radiative metal-centered (d-d) excited states that provide a rapid pathway for radiationless relaxation. mdpi.com

Studies on cadmium(II) complexes with related ligands, such as 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine, have also revealed strong luminescence, typically emitting in the blue region of the spectrum with peaks around 420-430 nm in the solid state. nih.gov The luminescent properties of such coordination compounds make them promising candidates for use as photoactive materials. researchgate.net

Table 1: Luminescence Properties of [M(Me₂dpb)Cl] Complexes at 77 K

Complex Emission Peak (nm) Quantum Yield (Φ) Emissive State
[Pd(Me₂dpb)Cl] 468 ~1.0 Phosphorescence
[Pt(Me₂dpb)Cl] - ~1.0 Phosphorescence
[Ni(Me₂dpb)Cl] No emission observed - Non-emissive

Data sourced from MDPI. mdpi.com

Investigation of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The electronic absorption spectra of coordination compounds involving 2,6-Dimethyl-1-phenylbenzimidazole and its derivatives are characterized by various electronic transitions, including Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), and ligand-centered (LC) or intraligand (IL) transitions. mdpi.comnih.gov The nature and energy of these transitions dictate the photophysical and photochemical behavior of the complexes.

In the [M(Me₂dpb)Cl] (M = Ni, Pd, Pt) series, the character of the lowest-energy electronic transition is highly dependent on the metal. mdpi.com For the nickel complex, the lowest-energy state calculated by Time-Dependent Density Functional Theory (TD-DFT) has significant d-d character mixed with MLCT character. mdpi.com The presence of these low-energy d-d states is responsible for its lack of phosphorescence. For the palladium and platinum complexes, the d-d states are at much higher energies, and the lowest-energy transition is a strongly mixed state with contributions from halide-to-ligand charge transfer (XLCT), intraligand charge transfer (ILCT), and metal(d(yz))-to-ligand(π) charge transfer (MLCT). mdpi.com The lowest unoccupied molecular orbital (LUMO) in all three complexes is primarily ligand-centered (π), while the highest occupied molecular orbital (HOMO) involves contributions from the metal d-orbitals, the phenyl ring of the ligand, and the chloride ligand. mdpi.com

Conversely, LMCT transitions can also be dominant. In a rhenium(II) complex containing the related 2,6-dimethylphenylisocyanide ligand, oxidation from Re(I) to Re(II) results in a prominent low-energy optical transition identified as an LMCT mixed with intraligand transitions, with an absorption maximum at 650 nm. nih.gov TD-DFT calculations revealed that the donor orbital for this LMCT is primarily based on the aryl ring of the isocyanide ligand. nih.gov The ability to tune the character of the excited states by modifying ligand substituents is a general principle in the photochemistry of transition metal complexes. escholarship.org

Table 2: Character of Lowest-Energy Transitions in [M(Me₂dpb)Cl] Complexes

Complex Predominant Transition Character Calculated Energy (eV)
[Ni(Me₂dpb)Cl] MLCT / d-d ≥3.18
[Pd(Me₂dpb)Cl] XLCT / ILCT / MLCT ≥4.41
[Pt(Me₂dpb)Cl] XLCT / ILCT / MLCT ≥4.86

Data sourced from MDPI. mdpi.com

Redox Properties and Potential in Electrocatalysis

The redox behavior of metal complexes with benzimidazole-based ligands is a key aspect of their chemistry, with implications for their use in areas such as electrocatalysis. Cyclic voltammetry is a common technique used to study the oxidation and reduction potentials of these compounds.

For the series of cyclometalated complexes [M(Me₂dpb)Cl] (M = Ni, Pd, Pt), cyclic voltammetry studies revealed distinct oxidation potentials that vary with the metal center. mdpi.com The oxidation potentials were found to increase along the series Pt < Ni < Pd, ranging from 0.15 V to 0.74 V. mdpi.com This trend reflects the changing energy levels of the metal-centered HOMO. The reduction processes for all three complexes were found to be largely invariant, consistent with DFT calculations showing that the LUMO is ligand-based. mdpi.com

The study of the redox behavior of other transition metal complexes with related azo Schiff-base ligands derived from benzimidazole (B57391) precursors has also been reported, indicating that these systems are electrochemically active. researchgate.net This electrochemical activity is fundamental to their potential application in photoredox catalysis, where the complex must undergo electron transfer processes in its excited state. researchgate.net The ability to tune the redox potentials through ligand and metal selection is crucial for designing efficient electrocatalysts for specific chemical transformations.

Table 3: Oxidation Potentials of [M(Me₂dpb)Cl] Complexes

Complex Oxidation Potential (V vs. Fc/Fc⁺)
[Pt(Me₂dpb)Cl] 0.15
[Ni(Me₂dpb)Cl] 0.59
[Pd(Me₂dpb)Cl] 0.74

Data sourced from MDPI. mdpi.com

Design of Metallosupramolecular Architectures with Benzimidazole Ligands

Benzimidazole derivatives are versatile building blocks in supramolecular chemistry, capable of forming discrete polynuclear complexes and extended coordination polymers or frameworks. The directionality of the nitrogen donor atoms and the potential for π-π stacking interactions allow for the rational design of complex molecular architectures.

Construction of Poly-Nuclear Metal Complexes and Frameworks

The self-assembly of metal ions with multitopic benzimidazole-based ligands leads to the formation of polynuclear complexes and coordination polymers with diverse structures. researchgate.netsemanticscholar.org The final architecture, such as a 1D chain, 2D layer, or 3D framework, is influenced by the geometry of the ligand, the coordination preference of the metal ion, and the presence of counter-ions or solvent molecules. researchgate.netsemanticscholar.org For example, Cd(II) complexes based on a linear bis-imidazole ligand have been shown to form 2D networks with tri-nuclear metal units or 3D frameworks with binuclear units, demonstrating significant structural diversity. semanticscholar.org

The principles of constructing polynuclear systems also extend to bimetallic complexes where macrocyclic ligands can be employed to control the distance and interaction between two metal centers. nih.gov While not explicitly demonstrated for this compound, its structural motifs are amenable to incorporation into such multitopic or macrocyclic ligand systems for the construction of di- or polynuclear species. These efforts are part of a broader theme in coordination chemistry that focuses on creating complex motifs with potential applications in catalysis and molecular magnetism. nih.gov

Applications in Molecular Sensors and Functional Materials (e.g., Non-Linear Optics)

The unique photophysical properties of coordination compounds containing benzimidazole ligands make them highly suitable for applications as functional materials, particularly as molecular sensors. nih.gov The luminescence of these complexes can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective chemosensors.

A notable example is a Ruthenium(II) complex incorporating a pyridyl-benzimidazole moiety, which acts as a highly selective luminescent probe for cyanide (CN⁻) ions in purely aqueous media. researchgate.netbohrium.com The probe exhibits a remarkable detection limit of 12.8 nM for cyanide. researchgate.netbohrium.com Similarly, host-guest systems involving 2-phenylbenzimidazole (B57529) and cucurbituril (B1219460) have been designed as fluorescent probes for the selective identification of Fe³⁺ ions. nih.govresearchgate.net Cadmium(II) coordination polymers with bis-imidazole ligands have also been successfully employed for the highly sensitive fluorescent detection of nitrobenzene. semanticscholar.org

Beyond sensing, these materials show potential in other areas. The investigation of Schiff base ligands derived from benzimidazole precursors has revealed second-harmonic generation (SHG) efficiency, indicating their promise for the development of non-linear optical (NLO) materials. researchgate.net These materials could be used in advanced optical devices. researchgate.net

Table 4: Examples of Benzimidazole-Based Complexes in Molecular Sensing

Complex/System Analyte Detected Detection Limit (LoD) Medium
Pyridyl-benzimidazole Ruthenium(II) Complex Cyanide (CN⁻) 12.8 nM Water
2-phenylbenzimidazole@Cucurbit researchgate.neturil Iron(III) (Fe³⁺) 1.321 µM Acidic Solution
Cadmium(II)-bis-imidazole Polymer Nitrobenzene (NB) 0.115 nM -

Data sourced from ResearchGate researchgate.netresearchgate.net and Semantic Scholar. semanticscholar.org

Molecular and Mechanistic Studies in Biological Systems Excluding Efficacy and Safety Aspects

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of 2,6-Dimethyl-1-phenylbenzimidazole with biological macromolecules is a cornerstone of understanding its potential biological activity. Benzimidazoles, as a class of compounds, are structurally similar to natural purines, which allows them to interact with various biological macromolecules such as proteins, enzymes, and nucleic acids. nih.govresearchgate.net

Binding Affinity and Mode of Interaction with Proteins, Enzymes, and Nucleic Acids

Benzimidazole (B57391) derivatives are known to form stable complexes with numerous transition-metal ions due to the presence of donor nitrogen atoms in their structure. nih.gov This characteristic is crucial in the transformation mechanism of various processes in biological systems. nih.gov Their structural similarity to purine (B94841) nucleic acids suggests a potential for interaction with biological macromolecules. researchgate.net Studies have shown that benzimidazoles can bind to the minor groove of DNA. researchgate.net

The binding affinity of benzimidazole derivatives to various enzymes has been a subject of extensive research. For instance, certain 2-substituted benzimidazoles have shown inhibitory activity against enzymes like methionine synthase and dihydrofolate reductase. researchgate.net The binding interactions often involve the formation of hydrogen bonds with amino acid residues in the active site of the enzyme.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction between ligands like this compound and their biological targets. nih.govnih.gov

Molecular docking studies help in understanding the binding mode of a compound within the active site of a target protein. nih.gov For example, docking analyses of benzimidazole derivatives with protein kinases have been performed to predict their inhibitory potential. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The binding energy, calculated from docking studies, provides an estimate of the binding affinity, with lower energy values indicating a more favorable interaction. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing researchers to study the stability of the binding and the conformational changes that may occur over time. nih.govnih.gov These simulations can elucidate the transport mechanisms of ions and molecules through membranes and provide insights into the structural properties of complex biological systems. nih.gov

Table 1: Example of Molecular Docking Data for Benzimidazole Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)
2-Phenylbenzimidazole (B57529)Protein Kinase (2W96)-7.2
2-PhenylbenzimidazoleProtein Kinase (4C2V)-8.2
NocodazoleProtein Kinase (2W96)-7.5
NocodazoleProtein Kinase (4C2V)-8.1

This table presents hypothetical data based on findings for similar compounds to illustrate the type of information generated from molecular docking studies. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles for Target-Specific Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This approach is valuable in designing new, more potent, and selective ligands.

By analyzing a set of active compounds, a pharmacophore model can be generated, which then serves as a template for designing new molecules with improved activity. nih.gov This ligand-based design approach has been successfully applied to various benzimidazole derivatives to develop inhibitors for specific enzymes. nih.gov The design principles often focus on modifying the substituents at different positions of the benzimidazole ring to enhance the binding affinity and selectivity for the target.

Mechanistic Insights into Cellular Processes at the Molecular Level

Understanding how this compound and its analogs influence cellular processes at the molecular level is crucial for elucidating their mechanism of action.

Elucidation of Enzyme Inhibition Mechanisms (e.g., COX, LOX, dihydrofolate reductase, Topoisomerase II, PARP-1/2)

Benzimidazole derivatives have been shown to inhibit a variety of enzymes through different mechanisms. nih.gov The type of inhibition, whether it is competitive, noncompetitive, uncompetitive, or irreversible, provides valuable information about how the inhibitor interacts with the enzyme and its substrate. nih.govnih.gov

Dihydrofolate Reductase (DHFR): Some 1,2,6-trisubstituted benzimidazoles have been investigated as DHFR inhibitors. researchgate.net DHFR is a key enzyme in folate metabolism, and its inhibition can disrupt DNA synthesis and cell proliferation. researchgate.net

Topoisomerase II (TOPO II): Certain benzimidazole-chalcone hybrids have demonstrated potent inhibition of TOPO II, an enzyme crucial for DNA replication and repair. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1/2): Substituted benzimidazole carboxamides have been synthesized as inhibitors of PARP-1, an enzyme involved in DNA repair. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): Some benzimidazole derivatives have been reported as COX-2/LOX inhibitors, enzymes involved in the inflammatory pathway. researchgate.netscience.gov

The mechanism of inhibition can be determined through kinetic studies that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. nih.gov

Table 2: Examples of Enzyme Inhibition by Benzimidazole Derivatives

Compound ClassTarget EnzymeType of Inhibition
Benzimidazole-chalcone hybridsTopoisomerase IIPotent Inhibition
Substituted benzimidazole carboxamidesPARP-1Inhibition
1,2,6-trisubstituted benzimidazolesDihydrofolate reductaseInhibition
Benzimidazole derivativesCOX-2/LOXInhibition

This table provides a summary of enzyme inhibition by different classes of benzimidazole derivatives based on available research. nih.govresearchgate.netresearchgate.net

Molecular Basis of Cellular Pathway Modulation and Receptor Binding

The interaction of benzimidazole derivatives with specific receptors and their subsequent modulation of cellular pathways are key to their biological effects. The structural features of the benzimidazole scaffold allow for a wide range of modifications, leading to compounds that can interact with various receptors.

For example, the modulation of cellular pathways can occur through the inhibition of protein kinases, which are key regulators of cell signaling. nih.gov By inhibiting specific kinases, benzimidazole derivatives can interfere with signaling cascades that control cell growth, proliferation, and survival. Molecular docking studies have been employed to understand the binding of benzimidazole derivatives to the ATP-binding site of protein kinases, providing a molecular basis for their inhibitory activity. researchgate.net

Understanding Structural Requirements for Target Engagement

The biological activity of benzimidazole-based compounds is profoundly influenced by the nature and position of substituents on both the benzimidazole core and the phenyl ring. nih.govxantec.com For this compound, the substituents at the N-1, C-2, and C-6 positions are critical in defining its interaction with biological targets.

The substitution at the N-1 position with a phenyl group is a key structural feature. This substitution pattern is crucial for the orientation of the molecule within the binding pockets of target proteins. xantec.com The presence of a phenyl ring at this position can contribute to hydrophobic and aromatic interactions with amino acid residues. arxiv.org

The C-2 phenyl group is another critical determinant for target engagement. The nature and position of substituents on this phenyl ring can dramatically alter the biological profile of the compound. For instance, the presence of electron-donating or electron-withdrawing groups on the C-2 phenyl ring can impact the molecule's interaction with target enzymes. researchgate.net In the case of this compound, the unsubstituted phenyl at C-2 provides a fundamental scaffold for interaction, which can be further modified to enhance target specificity.

Analysis of Molecular Impact on Microtubule Organization

Several 2-Aryl-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to the disruption of the intracellular microtubule cytoskeleton. nih.gov This disruption is a key mechanism for the anti-proliferative activity observed in various cancer cell lines. nih.gov Compounds that effectively inhibit tubulin polymerization can induce cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound's effect on microtubule organization are not extensively documented, the broader class of 2-phenylbenzimidazoles has been shown to interfere with microtubule dynamics. nih.gov For example, certain derivatives have been demonstrated to inhibit in vitro tubulin polymerization, leading to a disorganized microtubule network within cells. nih.govnih.gov This activity is often associated with the binding of the benzimidazole scaffold to the colchicine (B1669291) binding site on tubulin. The specific substitution pattern on the benzimidazole and phenyl rings is crucial for this activity.

Structure-Mechanism Relationships for Rational Molecular Design

Correlating Substituent Effects on the Phenyl and Benzimidazole Rings with Molecular Binding Features

The rational design of more potent and selective benzimidazole-based compounds relies heavily on understanding the correlation between substituent effects and molecular binding.

Phenyl Ring Substituents: The electronic nature of substituents on the C-2 phenyl ring significantly influences binding affinity. For instance, in a series of 2-phenyl-1H-benzo[d]imidazole derivatives designed as α-glucosidase inhibitors, the presence of specific substituents on the phenyl ring led to a marked increase in inhibitory activity. nih.gov Molecular docking studies have further revealed that substituents on the phenyl ring can engage in specific hydrogen bonding and hydrophobic interactions within the active site of the target enzyme. researchgate.netnih.gov

The interplay between substituents on both rings is complex. The presence of a particular group on one ring can modulate the electronic and steric effects of a substituent on the other ring, a phenomenon known as cross-interaction. researchgate.net This highlights the importance of considering the entire molecular scaffold in structure-activity relationship (SAR) studies.

Advanced Biophysical and Cell-Free Assays for Mechanistic Elucidation

Spectroscopic Methods for Probing Ligand-Target Interactions (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Fluorescence Quenching: This technique is a powerful tool for studying the binding of small molecules to proteins. researchgate.net The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a ligand. This quenching can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state).

In a study of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors, fluorescence quenching experiments confirmed the direct binding of the compounds to the enzyme. nih.gov The quenching mechanism was determined to be static, indicating the formation of a stable complex between the inhibitor and the enzyme. nih.gov By analyzing the fluorescence quenching data using the Stern-Volmer equation, binding constants and the number of binding sites can be determined.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to measure the kinetics and affinity of molecular interactions. nih.gov In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip, and the small molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Cell-Free Enzymatic Assays for Kinetic and Mechanistic Characterization of Enzyme Inhibition

The primary objectives of these assays are to quantify the potency of an inhibitor, typically represented by the half-maximal inhibitory concentration (IC₅₀), and to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Principles of Cell-Free Enzymatic Assays

A typical cell-free enzymatic assay consists of the purified enzyme, its specific substrate, and the inhibitor compound in a buffered solution that mimics physiological conditions. The progress of the enzymatic reaction is monitored over time by measuring the depletion of the substrate or the formation of the product. Various detection methods can be employed, including spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.

To characterize an inhibitor like this compound, a series of experiments would be conducted:

Enzyme Kinetics without Inhibitor: The initial step involves determining the baseline kinetic parameters of the enzyme in the absence of the inhibitor. This includes the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

IC₅₀ Determination: To determine the potency of the inhibitor, assays are performed with a fixed concentration of enzyme and substrate, while the concentration of the inhibitor is varied over a wide range. The reaction rates are then plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Mechanism of Inhibition Studies: To understand how the inhibitor interacts with the enzyme, kinetic experiments are performed at various concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot, which can distinguish between different modes of inhibition based on the changes in Vₘₐₓ and Kₘ.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In this case, Vₘₐₓ remains unchanged, while the apparent Kₘ increases.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). This reduces the apparent Vₘₐₓ, but the Kₘ remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a reduction in both the apparent Vₘₐₓ and the apparent Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in changes to both the apparent Vₘₐₓ and the apparent Kₘ.

Kᵢ Determination: The inhibition constant (Kᵢ) is a measure of the affinity of the inhibitor for the enzyme. It is a more fundamental parameter than the IC₅₀ value, as the latter is dependent on the substrate concentration. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mode of inhibition and the Kₘ of the substrate are known.

Hypothetical Research Findings

In the absence of specific published data for this compound, the following tables illustrate the type of data that would be generated from cell-free enzymatic assays to characterize its inhibitory activity against a hypothetical enzyme, "Enzyme X."

Table 1: Hypothetical IC₅₀ Determination for this compound against Enzyme X

Inhibitor Concentration (µM)% Inhibition
0.015
0.115
148
1085
10098
IC₅₀ (µM) 1.04

This table presents a hypothetical dose-response relationship for this compound, from which an IC₅₀ value is derived.

Table 2: Hypothetical Kinetic Parameters of Enzyme X in the Presence of this compound

Inhibitor Concentration (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)
0 (Control)10100
120100
560100
10110100

This table illustrates a hypothetical scenario consistent with competitive inhibition, where the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains constant.

Table 3: Hypothetical Inhibition Constants (Kᵢ) of this compound for Different Inhibition Modes

Inhibition ModeCalculated Kᵢ (µM)
Competitive0.52
Non-competitiveN/A
UncompetitiveN/A

Based on the data in Table 2 and assuming a Kₘ of 10 µM and a substrate concentration of 10 µM, the Kᵢ value is calculated using the Cheng-Prusoff equation for competitive inhibition (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)).

These illustrative tables demonstrate the comprehensive nature of the data obtained from cell-free enzymatic assays, which are crucial for the detailed characterization of an enzyme inhibitor's potency and mechanism of action.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2,6-Dimethyl-1-phenylbenzimidazole, and how can side reactions be minimized?

Answer:
Traditional benzimidazole synthesis via condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids often suffers from low yields due to side reactions like oligomerization. A two-phase system using trimethylsilyl chloride (TMSCl) as a catalyst improves efficiency by stabilizing intermediates and reducing side products. For example, adjusting the stoichiometry of aldehyde derivatives (e.g., 2,6-dimethylbenzaldehyde) and optimizing reaction time (typically 6–12 hours under reflux) can achieve yields >80% . NMR validation (e.g., 1^1H and 13^13C) is critical to confirm product purity and detect residual solvents or unreacted starting materials .

Basic: How should researchers characterize the structural stability of this compound under varying pH conditions?

Answer:
Stability studies require a combination of spectroscopic and computational methods:

  • Experimental: Perform pH-dependent 1^1H NMR in D2_2O/DMSO-d6_6 mixtures to monitor protonation/deprotonation of the benzimidazole nitrogen.
  • Computational: Use Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) to assess planarity of the benzimidazole ring under acidic/basic conditions, which correlates with stability .
  • Validation: Compare experimental FT-IR spectra with Density Functional Theory (DFT)-predicted vibrational modes to identify structural deviations .

Advanced: How can discrepancies in reported IC50_{50}50​ values for this compound derivatives against cancer cell lines be resolved?

Answer:
Contradictions in IC50_{50} data often arise from assay variability. To ensure reproducibility:

  • Standardize Assays: Use the MTT method (Mosmann, 1983) with consistent cell lines (e.g., MDA-MB-231), incubation times (48–72 hours), and reference drugs (e.g., camptothecin) .
  • Validate Data: Apply 2D-QSAR models to correlate structural descriptors (e.g., logP, molar refractivity) with activity. For example, a QSAR model using pIC50_{50} values (-log IC50_{50}) showed R2^2 > 0.75 for benzimidazole derivatives .
  • Control Variables: Report solvent effects (e.g., DMSO concentration ≤0.1%) and cell passage numbers to minimize batch variability .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets like EGFR?

Answer:
Advanced docking and free-energy methods include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket. Compare binding poses with known inhibitors (e.g., erlotinib) to identify critical hydrogen bonds or hydrophobic contacts .
  • Linear Interaction Energy (LIE) Models: Train LIE parameters (α, β, γ) on benzimidazole datasets to predict binding free energies (ΔG). For example, LIE models achieved Pearson’s rr = 0.68 for benzimidazole-FXR complexes .
  • Validation: Cross-check predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) data to resolve false positives .

Basic: What in vitro assays are suitable for evaluating the antioxidant activity of this compound analogs?

Answer:

  • DPPH Radical Scavenging: Prepare a 0.1 mM DPPH solution in methanol, incubate with test compounds (10–100 µM), and measure absorbance at 517 nm. Calculate IC50_{50} values relative to standards like BHT (e.g., IC50_{50} = 14.44 µg/mL for BHT vs. 0.038 µg/mL for active benzimidazoles) .
  • Dose-Response Validation: Ensure linearity in the 20–80% inhibition range and repeat assays in triplicate to confirm reproducibility .

Advanced: How can researchers address low correlation coefficients (R2^22) in QSAR models for this compound derivatives?

Answer:
Improve model robustness by:

  • Feature Selection: Use genetic algorithm-based descriptor selection to eliminate redundant variables (e.g., topological vs. electronic descriptors).
  • Data Augmentation: Expand training sets with synthesized analogs (e.g., 2-substituted benzimidazoles) to cover broader chemical space .
  • Cross-Validation: Apply leave-one-out (LOO) or k-fold cross-validation (k = 5–10) to quantify overfitting. For example, a 2D-QSAR model for benzimidazoles achieved SDEPLOO_{LOO} = 0.45 log units .

Basic: What catalytic systems enhance the synthesis of 2-mercaptobenzimidazole derivatives, and how is purity validated?

Answer:

  • Catalysts: Cetyltrimethylammonium chloride (CTAC) improves yields (up to 88%) in reactions between o-phenylenediamine and carbon disulfide under alkaline conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water).
  • Characterization: Confirm purity via melting point analysis (e.g., 119–122°C for 1-Methyl-2-formylbenzimidazole) and FT-IR to detect -SH stretches (~2550 cm1^{-1}) .

Advanced: What strategies mitigate off-target effects of this compound in anticancer drug development?

Answer:

  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • Structural Optimization: Introduce substituents at the N1 position (e.g., pyrazine rings) to enhance EGFR specificity over VEGFR or PDGFR .
  • In Vivo Validation: Use xenograft models (e.g., MDA-MB-231 in nude mice) to compare tumor suppression efficacy with toxicity markers (e.g., liver enzymes) .

Basic: How are contradictions in analgesic efficacy data for benzimidazole derivatives resolved?

Answer:

  • Assay Standardization: Use acetic acid-induced writhing tests in Swiss albino mice with strict dose controls (e.g., 50 mg/kg body weight) and reference standards (e.g., diclofenac) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.001p < 0.001) across replicates .

Advanced: What multi-target approaches are promising for this compound in treating multifactorial diseases?

Answer:

  • Hybrid Design: Combine benzimidazole with pharmacophores like chalcones or pyrazine rings to target EGFR and Hedgehog pathways simultaneously .
  • In Silico Screening: Use molecular dynamics (MD) simulations to assess binding to secondary targets (e.g., FXR or GPCRs) .
  • Clinical Precedents: Reference approved multi-target benzimidazoles (e.g., abemaciclib for CDK4/6 inhibition) to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.